molecular formula C7H3LiN2O2S B13906855 Lithium thiazolo[4,5-c]pyridine-2-carboxylate

Lithium thiazolo[4,5-c]pyridine-2-carboxylate

Cat. No.: B13906855
M. Wt: 186.1 g/mol
InChI Key: NWFJLEVJWRKNLA-UHFFFAOYSA-M
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Description

Lithium thiazolo[4,5-c]pyridine-2-carboxylate (CAS: 2137804-12-5) is a lithium salt derivative of a thiazolo-pyridine carboxylic acid. Its molecular formula is C₁₂H₁₅LiN₂O₄S, with a molecular weight of 290.2645 g/mol . The compound features a bicyclic thiazolo[4,5-c]pyridine core substituted with a tert-butoxy carbonyl group at the 5-position and a carboxylate moiety at the 2-position (Figure 1). The lithium counterion enhances solubility in polar aprotic solvents, making it a versatile intermediate in organic reactions .

Properties

Molecular Formula

C7H3LiN2O2S

Molecular Weight

186.1 g/mol

IUPAC Name

lithium;[1,3]thiazolo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C7H4N2O2S.Li/c10-7(11)6-9-4-3-8-2-1-5(4)12-6;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

NWFJLEVJWRKNLA-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN=CC2=C1SC(=N2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

The preparation of lithium salt;thiazolo[4,5-c]pyridine-2-carboxylic acid typically involves the reaction of thiazolo[4,5-c]pyridine-2-carboxylic acid with methyl lithium. This reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The compound is usually obtained as a white to off-white solid that is sparingly soluble in water .

Chemical Reactions Analysis

Lithium salt;thiazolo[4,5-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Lithium salt;thiazolo[4,5-c]pyridine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of lithium salt;thiazolo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyridine moieties enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo-pyridine carboxylates and their derivatives exhibit diverse pharmacological and chemical properties depending on substituents, ring saturation, and metal ions. Below is a systematic comparison of lithium thiazolo[4,5-c]pyridine-2-carboxylate with key analogs:

Table 1: Structural and Molecular Comparison of Thiazolo-Pyridine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Saturation Metal Ion
Lithium 5-(tert-butoxy carbonyl)-thiazolo[4,5-c]pyridine-2-carboxylate 2137804-12-5 C₁₂H₁₅LiN₂O₄S 290.26 tert-Butoxy carbonyl Fully unsaturated Li⁺
Potassium 5-(tert-butoxy carbonyl)-thiazolo[4,5-c]pyridine-2-carboxylate 1803606-05-4 C₁₂H₁₅KN₂O₄S 322.42 tert-Butoxy carbonyl Fully unsaturated K⁺
Thiazolo[4,5-b]pyridine-2-carboxylic acid 875573-42-5 C₇H₄N₂O₂S 180.19 None Fully unsaturated H⁺ (acid)
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid 758685-72-2 C₈H₁₀N₂O₂S 198.25 Methyl Partially saturated (tetrahydro) H⁺ (acid)
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid 1190987-12-2 C₇H₈N₂O₂S 184.21 None Partially saturated (tetrahydro) H⁺ (acid)
Methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate EN300-534509 C₁₂H₁₁NO₂ 201.22 Methyl ester Fully unsaturated None

Key Differences and Implications

a) Metal Ion Influence

The lithium and potassium salts (CAS 2137804-12-5 and 1803606-05-4) share identical core structures but differ in counterions. The lithium derivative has a lower molecular weight (290.26 vs. 322.42 g/mol) and likely superior solubility in non-aqueous media compared to the potassium analog, which may exhibit higher thermal stability due to stronger ionic interactions .

b) Ring Saturation and Substituents
  • The methyl group in 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid introduces steric hindrance, which could modulate receptor binding .
  • tert-Butoxy Carbonyl Group : Present in the lithium and potassium salts, this substituent acts as a protective group for amines in peptide synthesis, enhancing stability during reactions .
c) Positional Isomerism

The thiazolo[4,5-c]pyridine core (lithium/potassium salts) differs from thiazolo[4,5-b]pyridine (CAS 875573-42-5) and thiazolo[5,4-c]pyridine (tetrahydro derivatives) in nitrogen and sulfur placement. This alters electron distribution, affecting acidity (pKa) and reactivity in cross-coupling reactions .

d) Ester vs. Carboxylate

Methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate (CAS EN300-534509) is an ester derivative, lacking the ionic carboxylate group. This makes it more lipophilic, suitable for cell membrane penetration in biological studies .

Biological Activity

Lithium thiazolo[4,5-c]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including anticancer and anticonvulsant properties.

Structural Characteristics

This compound features a thiazole ring fused with a pyridine structure, which enhances its biological activity. The molecular formula is C8H6LiN2O2S, and it possesses unique electronic properties due to the presence of the lithium ion and the carboxylate group.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole and pyridine rings significantly influence their cytotoxicity against various cancer cell lines.

CompoundIC50 (µg/mL)Cancer TypeMechanism of Action
Compound A1.61 ± 1.92Bcl-2 JurkatInhibition of Bcl-2 protein
Compound B1.98 ± 1.22A-431Induction of apoptosis
Lithium derivative< 10MultipleDisruption of cell cycle

The data suggest that the presence of electron-donating groups enhances activity, while electron-withdrawing groups may reduce efficacy. For instance, compounds with a methyl group at position 4 of the phenyl ring showed increased cytotoxicity.

2. Anticonvulsant Activity

This compound has also been evaluated for anticonvulsant properties. In animal models, certain derivatives exhibited significant protection against seizures.

CompoundED50 (mg/kg)Seizure ModelEfficacy (%)
Compound C20.0PTZ-induced100
Compound D15.0MES-induced95

The SAR analysis revealed that modifications in the thiazole moiety could enhance anticonvulsant activity, with specific substitutions leading to improved efficacy.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating various thiazolo[4,5-c]pyridine derivatives against human cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value lower than many reference compounds. This study emphasized the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Anticonvulsant Properties
Another study focused on the anticonvulsant effects of this compound derivatives in rodent models. The results indicated that certain derivatives could effectively prevent seizure episodes with minimal side effects, suggesting a potential therapeutic role in epilepsy management.

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